Home > Products > Screening Compounds P120744 > MAT2A inhibitor 4
MAT2A inhibitor 4 -

MAT2A inhibitor 4

Catalog Number: EVT-8276573
CAS Number:
Molecular Formula: C16H15ClFN
Molecular Weight: 275.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of MAT2A inhibitors typically involves structure-based drug design methodologies. A common approach includes:

  1. Virtual Screening: Utilizing computational methods to identify potential inhibitor candidates from large chemical libraries based on their predicted binding affinities to the MAT2A enzyme.
  2. Fragment-Based Design: This technique involves assembling small chemical fragments that bind to different sites on the target protein to create a more potent inhibitor.
  3. Chemical Modifications: Once lead compounds are identified, they undergo iterative modifications to enhance their potency and selectivity.
  • Refluxing in Solvents: Using solvents like dimethyl sulfoxide or ethanol under reflux conditions to facilitate reactions.
  • Purification Techniques: Employing chromatography methods for purifying synthesized compounds .
Molecular Structure Analysis

MAT2A Inhibitor 4's molecular structure is characterized by specific functional groups that allow for effective binding to the MAT2A active site. While detailed structural data for MAT2A Inhibitor 4 is not explicitly provided in the search results, general characteristics of MAT2A inhibitors include:

  • Presence of aromatic rings or heterocycles that contribute to hydrophobic interactions.
  • Functional groups capable of forming hydrogen bonds with amino acid residues within the active site.
  • A suitable molecular weight and lipophilicity for optimal bioavailability.

Data regarding molecular weight, solubility, and specific structural features would typically be determined through techniques like nuclear magnetic resonance spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

MAT2A inhibitors like MAT2A Inhibitor 4 primarily act through competitive inhibition of the methionine adenosyltransferase reaction. The key reactions involved include:

  1. Substrate Binding: The inhibitor competes with methionine for binding at the active site of MAT2A.
  2. Enzyme Activity Disruption: By occupying the active site, the inhibitor prevents the conversion of methionine and adenosine triphosphate into S-adenosylmethionine.

The technical details of these reactions involve kinetic studies that measure changes in reaction rates upon inhibitor introduction, often analyzed using enzyme kinetics methodologies such as Michaelis-Menten kinetics

5
.

Mechanism of Action

The mechanism of action for MAT2A Inhibitor 4 involves:

  1. Competitive Inhibition: The compound binds reversibly to the active site of MAT2A, inhibiting its ability to catalyze the formation of S-adenosylmethionine from methionine and adenosine triphosphate.
  2. Alteration of Methylation Processes: By reducing S-adenosylmethionine levels, the inhibitor affects downstream methylation reactions critical for DNA and RNA modifications.

Data supporting this mechanism may include biochemical assays demonstrating reduced S-adenosylmethionine levels in treated cells compared to controls .

Physical and Chemical Properties Analysis

The physical and chemical properties of MAT2A Inhibitor 4 would typically include:

  • Molecular Weight: Often between 300-500 g/mol for small molecule inhibitors.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide; water solubility may vary based on functional groups.
  • Stability: Stability under physiological conditions is crucial; this can be assessed through degradation studies.

Relevant data would typically be gathered from laboratory analyses including high-performance liquid chromatography and mass spectrometry .

Applications

MAT2A Inhibitor 4 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Treatment: As an anticancer agent targeting tumors with altered methionine metabolism, particularly those with deletions or mutations in genes related to methionine metabolism.
  2. Biochemical Research: Useful in studying methylation processes and their implications in various diseases beyond cancer, including metabolic disorders.

Research continues to explore its efficacy across different cancer models, aiming to establish it as a viable therapeutic option .

Mechanistic Foundations of Methionine Adenosyltransferase 2A Inhibition in Oncobiology

Role of Methionine Adenosyltransferase 2A in Methionine Cycle Dysregulation and Cancer Metabolic Reprogramming

Methionine Adenosyltransferase 2A serves as the primary extrahepatic catalyst for S-adenosylmethionine biosynthesis, converting the essential amino acid methionine and adenosine triphosphate into this universal methyl donor. Unlike its liver-specific counterpart Methionine Adenosyltransferase 1A, Methionine Adenosyltransferase 2A exhibits elevated expression across diverse cancer types, including triple-negative breast cancer, non-small cell lung cancer, and leukemias with Mixed Lineage Leukemia rearrangements [1] [4]. This overexpression establishes a metabolic dependency wherein cancer cells exhibit heightened sensitivity to methionine restriction and Methionine Adenosyltransferase 2A inhibition due to their reliance on elevated S-adenosylmethionine pools to sustain uncontrolled proliferation [1] [6].

The dysregulated methionine cycle in malignancies drives cancer metabolic reprogramming through multiple mechanisms:

  • S-adenosylmethionine Flux Amplification: Elevated Methionine Adenosyltransferase 2A activity generates supraphysiological S-adenosylmethionine concentrations, fueling hypermethylation of DNA, histones, and proteins that collectively promote tumorigenic gene expression patterns. This methylation surge silences tumor suppressor genes while activating oncogenic pathways [1] [4].
  • Redox Imbalance: Methionine Adenosyltransferase 2A-driven S-adenosylmethionine overproduction diverts homocysteine toward glutathione synthesis via the transsulfuration pathway. This metabolic shunt enhances antioxidant capacity, enabling cancer cells to mitigate oxidative stress and resist apoptosis [1] [4].
  • Nutrient Competition: Cancer cells overexpress solute carrier family 43 member A2, a high-affinity methionine transporter, enabling them to outcompense CD8+ T cells for methionine uptake within the tumor microenvironment. This methionine deprivation impairs T-cell histone methylation (specifically histone H3 lysine 79 dimethylation) and signal transducer and activator of transcription 5 signaling, leading to T-cell dysfunction and immune evasion [1].

Table 1: Key Components of the Methionine Cycle in Cancer Metabolism

ComponentFunction in Normal CellsDysregulation in Cancer
Methionine Adenosyltransferase 2AS-adenosylmethionine biosynthesisOverexpressed; drives elevated S-adenosylmethionine production
S-adenosylmethionineUniversal methyl donorHyperaccumulation supports oncogenic hypermethylation
MethylthioadenosinePolyamine synthesis byproductAccumulates in methylthioadenosine phosphorylase-null cancers
Solute carrier family 43 member A2Methionine transporterOverexpressed; enables methionine scavenging from microenvironment

Synthetic Lethality Paradigm: Methionine Adenosyltransferase 2A Inhibition in Methylthioadenosine Phosphorylase-Null Cancers

Homozygous deletion of methylthioadenosine phosphorylase, occurring in approximately 15% of human cancers across diverse lineages (including pancreatic adenocarcinoma, glioblastoma, non-small cell lung cancer, and mesothelioma), creates a unique vulnerability to Methionine Adenosyltransferase 2A inhibition [2] [5] [8]. This synthetic lethality arises from interconnected biochemical mechanisms:

Methylthioadenosine phosphorylase deficiency disrupts the methionine salvage pathway, causing intracellular accumulation of methylthioadenosine, a natural antagonist of protein arginine methyltransferase 5. Methylthioadenosine competes with S-adenosylmethionine for binding to protein arginine methyltransferase 5's catalytic site, partially inhibiting symmetric dimethylarginine formation on substrate proteins [5] [9]. When Methionine Adenosyltransferase 2A inhibitors further reduce intracellular S-adenosylmethionine pools, protein arginine methyltransferase 5 activity becomes catastrophically suppressed due to dual constraints: diminished methyl donor availability and persistent methylthioadenosine-mediated inhibition [8] [9]. This combinatorial effect produces synthetic lethality specifically in methylthioadenosine phosphorylase-null cells.

The functional consequences of this synthetic lethality include:

  • Splicing Dysregulation: Protein arginine methyltransferase 5 inhibition disrupts spliceosome assembly, causing aberrant pre-messenger RNA splicing and accumulation of non-productive transcripts, particularly affecting genes regulating cell cycle progression and DNA damage repair [8].
  • Epigenetic Instability: Combined reduction of histone symmetric dimethylarginine marks and DNA methylation disrupts chromatin architecture, leading to derepression of endogenous retroviral elements and genomic instability [5] [8].
  • Mitotic Catastrophe: Depletion of symmetric dimethylarginine-modified nuclear proteins induces G2/M cell cycle arrest and mitotic defects, including micronucleation, multipolar spindles, and aberrant chromosome segregation [2] [9].

Preclinical validation demonstrates potent growth inhibition in methylthioadenosine phosphorylase-null xenografts treated with Methionine Adenosyltransferase 2A inhibitors such as AG-270 and spirocyclic compounds. Pharmacodynamic assessments confirm on-target engagement through 54–70% reductions in plasma S-adenosylmethionine and decreased tumor symmetric dimethylarginine levels [2] [5].

Methionine Adenosyltransferase 2A-Driven Transcriptional and Epigenetic Modulation in Tumorigenesis

Methionine Adenosyltransferase 2A orchestrates cancer progression through extensive epigenetic reprogramming and transcriptional network modulation. As the primary regulator of intracellular S-adenosylmethionine bioavailability, Methionine Adenosyltransferase 2A governs methylation reactions that shape the cancer epigenome:

  • Histone Methylation Dynamics: Methionine Adenosyltransferase 2A-generated S-adenosylmethionine supplies methyl groups for histone methyltransferases that regulate chromatin states. In cervical cancer models under glucose deprivation, Methionine Adenosyltransferase 2A forms a stress-responsive complex with programmed cell death protein 6, facilitating lysine 90 methylation that stabilizes programmed cell death protein 6 and inhibits apoptosis. Programmed cell death protein 6 methylation sustains B-cell lymphoma 2 expression while suppressing Bcl-2-associated X protein and caspase 3 activation, promoting tumor cell survival under metabolic stress [6].

  • DNA Methylation Remodeling: Methionine Adenosyltransferase 2A overexpression correlates with DNA hypermethylation at tumor suppressor gene promoters. This methylation-dependent silencing particularly impacts cyclin-dependent kinase inhibitor 2A and phosphatase and tensin homolog, accelerating cell cycle progression and activating phosphoinositide 3-kinase-protein kinase B signaling [4] [8].

  • Transcriptional Circuit Control: Methionine Adenosyltransferase 2A expression is transcriptionally upregulated by multiple oncogenic pathways. Hypoxia-inducible factor 1 alpha activates Methionine Adenosyltransferase 2A transcription under hypoxic conditions, while mechanistic target of rapamycin complex 1 signaling induces Methionine Adenosyltransferase 2A via downstream transcription factor myelocytomatosis oncogene [1] [4]. Post-transcriptionally, microRNA-34 family members directly target Methionine Adenosyltransferase 2A messenger RNA, creating a regulatory axis frequently disrupted in hepatocellular carcinoma where microRNA-34a downregulation contributes to Methionine Adenosyltransferase 2A overexpression [4].

Table 2: Epigenetic Modifications Regulated by Methionine Adenosyltransferase 2A-Derived S-adenosylmethionine

Modification TypeCatalytic WriterOncogenic Consequence
Histone H3 lysine 4 trimethylationMixed lineage leukemia complexMaintains cancer stem cell pluripotency
Histone H3 lysine 79 dimethylationDisruptor of telomeric silencing 1-likeRegulates signal transducer and activator of transcription 5 signaling in T cells
Programmed cell death protein 6 lysine 90 methylationUnknown methyltransferaseStabilizes programmed cell death protein 6; inhibits apoptosis
Symmetric dimethylarginineProtein arginine methyltransferase 5Maintains spliceosome fidelity; regulates cell cycle

Under nutrient stress conditions, Methionine Adenosyltransferase 2A integrates metabolic and epigenetic responses. Glucose deprivation triggers 5' adenosine monophosphate-activated protein kinase-mediated Methionine Adenosyltransferase 2A phosphorylation, enhancing its interaction with programmed cell death protein 6 and subsequent methylation [6]. This adaptive mechanism stabilizes programmed cell death protein 6, enabling cancer cells to withstand metabolic challenges and continue proliferating despite energy stress. The clinical relevance of this axis is demonstrated by positive correlations between Methionine Adenosyltransferase 2A and programmed cell death protein 6 expression in advanced cervical cancer stages and poorer patient prognosis [6].

Properties

Product Name

MAT2A inhibitor 4

IUPAC Name

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N,N-dimethylaniline

Molecular Formula

C16H15ClFN

Molecular Weight

275.75 g/mol

InChI

InChI=1S/C16H15ClFN/c1-19(2)13-9-6-12(7-10-13)8-11-14-15(17)4-3-5-16(14)18/h3-11H,1-2H3/b11-8+

InChI Key

ZAXUUHSGXRGGON-DHZHZOJOSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=CC=C2Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.